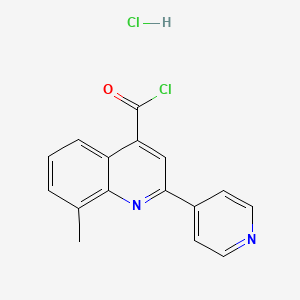

8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Overview

Description

“8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C16H12Cl2N2O . It is a quinoline derivative, which is a class of compounds that have been extensively studied for their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . In addition to these, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have also been used for the construction and functionalization of quinoline compounds .Molecular Structure Analysis

The molecular structure of “8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has an average mass of 319.185 Da and a monoisotopic mass of 318.032654 Da .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and depend on the specific functional groups present in the molecule . The synthesis of quinoline derivatives often involves exothermic reactions, requiring a variety of oxidants and a highly acidic medium .Scientific Research Applications

Pharmacology

In pharmacology, this compound has potential applications due to its structural similarity to quinoline derivatives known for their biological activity. It could serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting central nervous system disorders such as schizophrenia, where related compounds have shown PDE10A inhibitory activity .

Organic Chemistry

As an organic compound, it can be utilized in the synthesis of complex molecules. Its reactive chloride group makes it a suitable candidate for coupling reactions to create larger, more complex structures, which are often needed in the synthesis of organic materials and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, the compound’s quinoline core is of interest. Quinolines are part of many antimalarial drugs , and modifications to the quinoline scaffold, like the addition of a methyl-pyridinyl group, could lead to the development of novel antimalarial agents with improved efficacy and reduced toxicity .

Biochemistry

In biochemistry, this compound could be used to study protein interactions and enzyme inhibition , given that quinoline derivatives interact with various biological macromolecules. It could be particularly useful in studying bacterial enzymes involved in tuberculosis, as similar structures have shown antitubercular activity .

Chemical Synthesis

This compound can be a valuable intermediate in chemical synthesis. Its structure allows for nucleophilic substitution reactions , which can be exploited to synthesize a wide range of heterocyclic compounds, some of which have significant pharmaceutical applications .

Analytical Chemistry

In analytical chemistry, derivatives of quinoline are often used as fluorescent probes or chromophores due to their ability to absorb and emit light at specific wavelengths. This particular compound, with its additional functional groups, could be developed into a sensitive probe for detecting biological substances or monitoring chemical reactions .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific chemical structure and the biological or chemical context in which they are used . Unfortunately, specific information about the mechanism of action of “8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” was not found in the available literature.

Future Directions

The future directions for research on “8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” and other quinoline derivatives could include the development of new synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in medicinal chemistry .

properties

IUPAC Name |

8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O.ClH/c1-10-3-2-4-12-13(16(17)20)9-14(19-15(10)12)11-5-7-18-8-6-11;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSSUQBBQOSKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)

![N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride](/img/structure/B1396374.png)

![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B1396376.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396377.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)

![5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B1396381.png)

![tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B1396386.png)

![2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396387.png)